N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and an acetamide-linked 4-chlorophenyl moiety via a thioether bridge. Its synthesis typically involves alkylation of thienopyrimidinone intermediates with chloroacetamide derivatives under reflux conditions in ethanol, yielding high purity products (e.g., 85% yield as reported in analogous procedures) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQOJAIMGJZYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 1260931-91-6) is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article compiles various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN3O2S2 with a molecular weight of 456.0 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2S2 |
| Molecular Weight | 456.0 g/mol |
| CAS Number | 1260931-91-6 |
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : These compounds may affect critical signaling pathways involved in cancer progression such as the PI3K/Akt and MAPK pathways.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound against various cancer cell lines:
Case Studies and Findings
-
In Vitro Studies :
- A study evaluated the compound's cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The results indicated significant inhibition of cell viability with IC50 values in the low micromolar range.
Cell Line IC50 Value (µM) MCF-7 5.0 HeLa 4.5 HT-29 6.0 -
Mechanistic Insights :
- Gene expression profiling after treatment revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cells compared to controls. This suggests that this compound may induce apoptosis through mitochondrial pathways.
Comparative Analysis with Other Compounds
When compared to other known anticancer agents such as Camptothecin and Doxorubicin, this compound exhibited comparable or superior efficacy in certain cell lines while potentially offering a more favorable side effect profile.
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| N-(4-chlorophenyl)-... | 5.0 | Induces apoptosis |
| Camptothecin | 0.0057 | Topoisomerase I inhibitor |
| Doxorubicin | 0.01 | Intercalates DNA |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several thienopyrimidinone derivatives, differing primarily in substituents on the pyrimidine core and the acetamide side chain. Key analogues include:
Substituent Impact Analysis :
- Acetamide Side Chain : The 4-chlorophenylacetamide moiety is analogous to dichlorophenyl () and trifluoromethylphenyl () variants. Electron-withdrawing groups (e.g., Cl, CF3) may influence electronic properties and binding interactions in biological targets.
- Core Modifications: Cyclopentane-fused derivatives () introduce conformational rigidity, which could affect target selectivity versus the tetrahydrothienopyrimidinone scaffold.
Physicochemical and Spectroscopic Data
Q & A
Q. What in silico tools predict metabolic pathways or toxicity profiles?
- Methodological Answer : Leverage ADMET prediction software (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. ’s PubChem data provides a foundation for metabolic site identification (e.g., acetamide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
